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molecular formula C10H8BrNO2 B031375 methyl 6-bromo-1H-indole-4-carboxylate CAS No. 107650-22-6

methyl 6-bromo-1H-indole-4-carboxylate

Cat. No. B031375
M. Wt: 254.08 g/mol
InChI Key: KPFSQBKJYHWFME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08536179B2

Procedure details

To a stirred solution of 5-bromo-2-methyl-3-nitro-benzoic acid (140 g, 538.4 mmol) in DMF (550 ml) was added DMF-DMA (599 mL, 4846 mmol) at room temperature. The reaction mixture was stirred at 115° C. for 18 h. The reaction mixture was then concentrated in vacuo. The residual contents (176 g, 536.5 mmol) were dissolved in acetic acid (696 mL) and added to a suspension of iron (329.2 g, 5902 mmol) in acetic acid (1.4 L) at 50° C. After completion of addition, the reaction mixture was stirred at 80-90° C. for 4 h. The reaction mixture was then filtered through a Celite pad. The filtrate was poured onto ice water (1 L) and extracted with diethyl ether (3×700 ml). The combined organic layers were washed with sat NaHCO3, brine, and dried over anhydrous Na2SO4, filtered, and evaporated under vacuum. The crude product was purified by silica gel chromatography (eluent: 10% ethyl acetate in pet ether) and afforded the title compound as a solid (80 g, 59%). 1H NMR (DMSO-d6, 400 MHz) δ: 3.980 (s, 3H), 7.168 (d, J=3.2 Hz, 1H), 7.334 (d, J=3.2 Hz, 1H), 7.734 (s, 1H), 8.017 (s, 1H), 8.384 (brs, 1H); LCMS (ES−) m/z=251.9 (M−H).
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
599 mL
Type
reactant
Reaction Step One
Name
Quantity
550 mL
Type
reactant
Reaction Step One
Quantity
1.4 L
Type
solvent
Reaction Step Two
Name
Quantity
329.2 g
Type
catalyst
Reaction Step Two
Yield
59%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N+:12]([O-])=O)[C:5]([CH3:11])=[C:6]([CH:10]=1)C(O)=O.CN([CH:18]([O:21]C)[O:19][CH3:20])C.[CH3:23]N(C=O)C>C(O)(=O)C.[Fe]>[Br:1][C:2]1[CH:10]=[C:6]([C:18]([O:19][CH3:20])=[O:21])[C:5]2[CH:11]=[CH:23][NH:12][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
140 g
Type
reactant
Smiles
BrC=1C=C(C(=C(C(=O)O)C1)C)[N+](=O)[O-]
Name
Quantity
599 mL
Type
reactant
Smiles
CN(C)C(OC)OC
Name
Quantity
550 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.4 L
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
329.2 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 115° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residual contents (176 g, 536.5 mmol) were dissolved in acetic acid (696 mL)
ADDITION
Type
ADDITION
Details
After completion of addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 80-90° C. for 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through a Celite pad
ADDITION
Type
ADDITION
Details
The filtrate was poured onto ice water (1 L)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×700 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with sat NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography (eluent: 10% ethyl acetate in pet ether)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C=C(C=2C=CNC2C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 80 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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